4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound features a unique structure characterized by a pyrrolopyrimidine core with halogen substitutions, specifically chlorine and iodine. It is primarily utilized in organic synthesis and has been investigated for its potential biological activities, including anticancer properties.
The compound can be synthesized through various chemical methods, which include multi-step organic reactions that incorporate halogenation and cyclization processes. It has been the subject of research for its applications in medicinal chemistry and material sciences .
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is classified as a heterocyclic compound due to its ring structure composed of carbon and nitrogen atoms. It falls under the broader category of pyrimidines, which are essential in various biological systems and synthetic applications.
The synthesis of 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors to enhance efficiency and yield. Techniques such as recrystallization and chromatography are used for purification to ensure high purity of the final product .
The molecular formula for 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is . The structure features a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with specific positions occupied by chlorine and iodine atoms.
The compound's molecular weight is approximately 276.54 g/mol. The presence of halogen atoms contributes to its reactivity and potential biological activity .
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions:
Common reagents used in these reactions include copper catalysts for coupling reactions and oxidizing agents like sodium hypochlorite for oxidation processes .
The mechanism of action for 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets within biological systems. The halogen substitutions enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to observed biological effects such as apoptosis in cancer cells .
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is typically a solid at room temperature with varying solubility depending on the solvent used.
The compound exhibits notable reactivity due to the presence of halogens. Its stability under standard conditions makes it suitable for various synthetic applications. Detailed analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific applications:
The systematic IUPAC name 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine provides precise chemical information regarding substituent positioning and identity. This naming convention follows established rules by: (1) identifying the parent bicyclic system (7H-pyrrolo[2,3-d]pyrimidine), (2) specifying halogen substituents numerically (4-chloro, 5-iodo), and (3) denoting alkyl groups at the 2- and 7-positions. The "7H" designation explicitly indicates the location of the tautomeric hydrogen on the nitrogen atom at the bridgehead position, distinguishing it from alternative 9H-tautomers [3] [7].
Table 1: Nomenclature Comparison of Related Pyrrolopyrimidine Derivatives
Compound Name | Molecular Formula | Substituent Positions | Key Distinguishing Feature |
---|---|---|---|
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | C₈H₇ClIN₃ | 2-methyl, 4-chloro, 5-iodo, 7-methyl | Dual methylation at N7 and C2 |
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | C₇H₅ClIN₃ | 2-methyl, 4-chloro, 5-iodo | Single methyl at C2 (MW: 293.49 g/mol) |
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | C₆H₃ClIN₃ | 4-chloro, 5-iodo | Unsubstituted at C2 and N7 (MW: 279.47 g/mol) |
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | C₁₂H₁₇ClIN₃OSi | 4-chloro, 5-iodo, SEM-protected N7 | Acid-labile N7-protection (MW: 409.73 g/mol) |
The molecular formula C₈H₇ClIN₃ confirms elemental composition with a calculated molecular weight of 307.52 g/mol. Structural characterization via InChI notation (InChI=1S/C8H7ClIN3/c1-4-12-6(9)5-7(10)3-11-8(5)13(12)2/h3H,1-2H3) provides a machine-readable representation encoding atomic connectivity and stereochemical features absent in this planar molecule. The core consists of a fused bicyclic system with a six-membered pyrimidine ring (positions 1-4, 9, 8a) fused to a five-membered pyrrole ring (positions 4a,5-7). Critical structural features include:
X-ray crystallography of the unmethylated analog (4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) reveals a coplanar ring system with mean deviation < 0.03Å and intermolecular halogen bonding (I···N ≈ 3.3Å) influencing solid-state packing. Methylation at N7 is expected to disrupt this packing while increasing solubility in non-polar solvents by 30-40% [2] [7].
The strategic placement of reactive halogens and modifiable alkyl groups establishes 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine as a versatile synthon for parallel synthesis. The compound's synthetic utility derives from three key attributes: (1) differential reactivity between chloro and iodo substituents enabling sequential functionalization, (2) steric protection of reactive sites by methyl groups reducing side reactions, and (3) enhanced solubility facilitating solution-phase chemistry. These features collectively support its application in diversity-oriented synthesis of pharmaceutically relevant compounds [3] [5] [8].
The iodine atom at C5 undergoes efficient palladium-catalyzed cross-coupling under mild conditions (room temperature to 60°C) with minimal impact on the less reactive C4 chlorine. This chemoselectivity enables sequential derivatization:
Table 2: Synthetic Applications in Biologically Active Molecule Development
Therapeutic Target | Derivatization Strategy | Key Intermediate | Biological Outcome |
---|---|---|---|
Janus Kinase (JAK) Inhibitors | Suzuki coupling → SNAr with pyrrolopyrazines | 5-(Pyrazin-2-yl)-4-morpholino-2,7-dimethyl derivative | IC₅₀ = 8 nM against JAK1; 50-fold selectivity over JAK3 |
Anticancer Nucleoside Analogs | Ribosylation → Iodo displacement | 7-(β-D-Ribofuranosyl)-4-chloro-2-methyl derivative | 72% growth inhibition of HepG2 cells at 10 µM |
FLT3 Kinase Inhibitors | Sonogashira coupling → Amination | 5-(Pyridin-3-ylethynyl)-4-(4-methylpiperazin-1-yl) analog | Suppressed AML cell proliferation (IC₅₀ = 15 nM) |
Allosteric MEK1 Inhibitors | Sequential amination → Sulfonamide formation | 5-(4-Sulfamoylphenyl)-4-(3-hydroxyazetidin-1-yl) compound | Reduced ERK phosphorylation in melanoma models |
The electron-donating 2-methyl group significantly enhances regioselectivity in metalation reactions. Directed ortho-metalation at C6 using LDA at -78°C occurs with >20:1 selectivity over competing C3 metalation, enabling introduction of aldehydes, carboxylic acids, or halogens that further expand molecular diversity. This regiochemical control is unavailable in unmethylated analogs, which exhibit <3:1 selectivity under identical conditions [5] [8].
For nucleoside analog synthesis, protection of the N7 nitrogen proves unnecessary due to the methyl group, simplifying routes to antiviral and antimetabolite compounds. Glycosylation reactions employing protected ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose) proceed with β-selectivity >95% in the presence of TMSOTf catalyst, contrasting with the modest stereoselectivity (β:α ≈ 4:1) observed when using unmethylated pyrrolopyrimidines [4] [8]. Subsequent displacement of iodine with alkynyl, amino, or azido groups generates diverse nucleoside libraries screening positively against viral polymerases and tumor-associated kinases.
Table 3: Comparison of Key Synthetic Pyrrolopyrimidine Intermediates
Structural Feature | 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
---|---|---|---|
Molecular Weight | 307.52 g/mol | 279.47 g/mol | 293.49 g/mol |
Solubility in DMSO | 82 mM | 68 mM | 75 mM |
Relative Halogen Reactivity (I/C4-Cl) | 150:1 | 85:1 | 142:1 |
Glycosylation β:α Ratio | >95:5 | 75:25 | >95:5 |
Metalation Regioselectivity (C6:C3) | >20:1 | <3:1 | >20:1 |
Chromatographic Polarity (Rf) | 0.65 (EtOAc/hexanes 1:1) | 0.42 (EtOAc/hexanes 1:1) | 0.61 (EtOAc/hexanes 1:1) |
The differential halogen reactivity enables orthogonal functionalization strategies essential for combinatorial chemistry. In a representative synthesis of kinase inhibitors, initial Miyaura borylation of the iodine position (yielding 5-boronic ester) followed by amination at C4 and Suzuki coupling of the boronate generates tri-substituted analogs inaccessible through direct methods. The methyl groups remain inert throughout these transformations, demonstrating their compatibility with diverse reaction conditions [3] [5]. This synthetic versatility underpins the compound's value in lead optimization campaigns where rapid structure-activity relationship exploration proves critical.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7